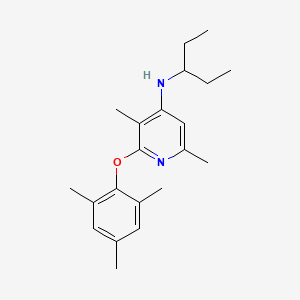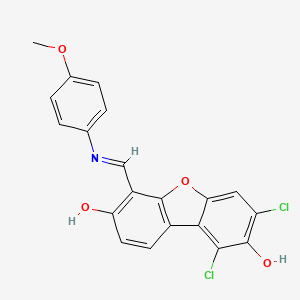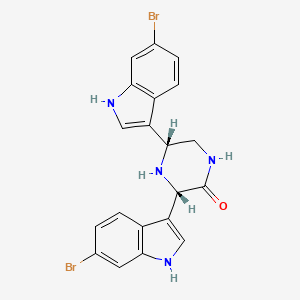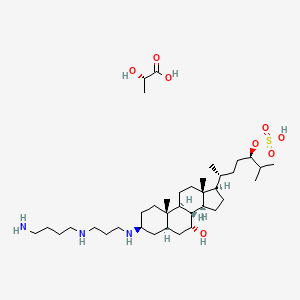
Squalamine lactate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Squalamine lactate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminosterol synthesis and reactions.
Industry: Potential applications in developing antimicrobial coatings and treatments for medical devices and surfaces.
Mécanisme D'action
Squalamine has broad-spectrum microbicidal activity . It has been found to exhibit antiangiogenic activity . In aqueous solution at physiological pH, Squalamine exists as an amphipathic zwitterion with a net cationic charge . As a consequence, the molecule is attracted by electrostatic forces to membranes that display negatively charged phospholipid headgroups .
Safety and Hazards
Orientations Futures
Squalamine lactate has been clinically tested as a treatment for senile macular degeneration . The discovery of Squalamine as the first representative of a previously unknown class of natural antibiotics of animal origin stimulated extensive research of terpenoids (especially triterpenoids) comprising polyamine fragments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du lactate de squalamine implique plusieurs étapes à partir de l'acide 3-bêta-hydroxy-5-cholénique. Le processus comprend des réactions de protection, de réduction, d'oxydation et d'estérification. Les étapes clés comprennent :
- Protection de l'acide 3-bêta-hydroxy-5-cholénique avec du 2,3-dihydropyran en présence de p-toluènesulfonate de pyridinium pour former un dérivé bis-tétrahydropyrannyle.
- Réduction du groupe ester tétrahydropyrannyle avec de l'hydrure de lithium et d'aluminium pour obtenir un alcool, suivi d'une oxydation en aldéhyde dans des conditions de Swern.
- Addition de bromure d'isopropylmagnésium à l'aldéhyde pour produire un alcool secondaire, qui est ensuite silylé et déprotégé pour former un alcool.
- Estérification, oxydation allylique, réduction de Birch et autres étapes de réduction pour former divers intermédiaires.
- Les étapes finales comprennent la réduction du nitrile, la protection de la triamine, l'acétylation, l'hydrogénolyse et le traitement avec du trioxyde de soufre pour obtenir le composé final .
Méthodes de production industrielle : La production industrielle du lactate de squalamine suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de catalyseurs efficaces, de conditions réactionnelles optimisées et de techniques de purification évolutives pour assurer un rendement élevé et une pureté élevée.
Types de réactions :
Oxydation : Le lactate de squalamine subit des réactions d'oxydation, en particulier dans la formation d'intermédiaires clés au cours de sa synthèse.
Réduction : Plusieurs étapes de réduction sont impliquées dans sa synthèse, notamment la réduction de Birch et la réduction avec de l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile sont utilisées, telles que le déplacement de groupes esters tosylates avec de l'iodure de sodium.
Réactifs et conditions courants :
Agents oxydants : Hexacarbonyle de chrome, hydroperoxyde de t-butyle.
Agents réducteurs : Hydrure de lithium et d'aluminium, K-Selectride, sodium dans l'ammoniac liquide.
Groupes protecteurs : Tétrahydropyrannyle, chlorure de t-butyldiméthylsilyle.
Catalyseurs : P-toluènesulfonate de pyridinium, trioxyde de soufre.
Principaux produits : Les principaux produits formés lors de la synthèse du lactate de squalamine comprennent divers intermédiaires protégés et déprotégés, des alcools secondaires et le composé aminostérol final.
4. Applications de la recherche scientifique
Le lactate de squalamine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions des aminostérols.
Industrie : Applications potentielles dans le développement de revêtements et de traitements antimicrobiens pour les dispositifs et les surfaces médicaux.
5. Mécanisme d'action
Le lactate de squalamine exerce ses effets en interagissant avec les voies de signalisation cellulaire. Il bloque l'action du facteur de croissance endothélial vasculaire (VEGF) et l'expression des intégrines, inhibant ainsi l'angiogenèse. Cela est réalisé grâce à sa liaison à la calmoduline, ce qui perturbe la cascade de signalisation commune au VEGF et à d'autres facteurs de croissance .
Composés similaires :
Squalamine : Le composé parent du lactate de squalamine, également un aminostérol aux propriétés antimicrobiennes et antiangiogéniques similaires.
Autres aminostérols : Des composés tels que la trodusquemine et les céragénines, qui partagent des similitudes structurales et des activités biologiques.
Unicité : Le lactate de squalamine est unique en raison de sa forme lactate spécifique, qui améliore sa solubilité et sa biodisponibilité. Sa large activité antimicrobienne et son potentiel d'inhibition de l'angiogenèse en font un candidat prometteur pour diverses applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.
Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .
Propriétés
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953945 | |
| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320725-47-1 | |
| Record name | Squalamine lactate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQUALAMINE LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


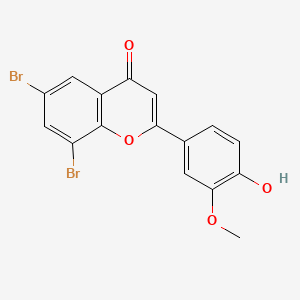
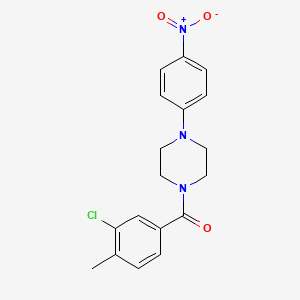
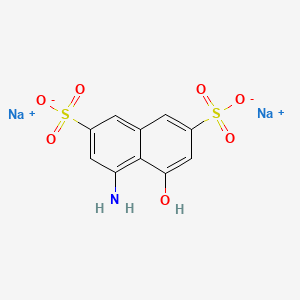
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
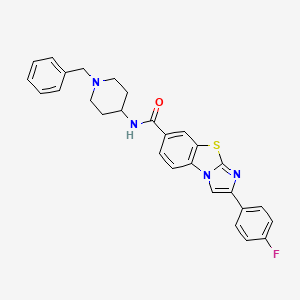
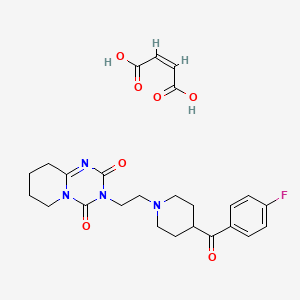
![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
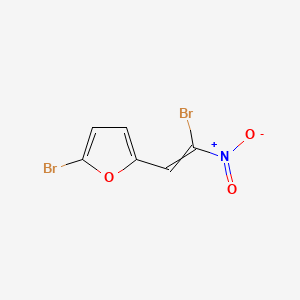
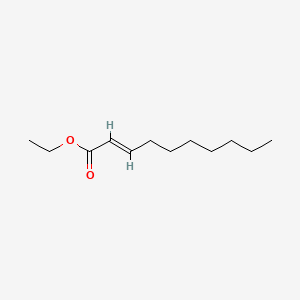
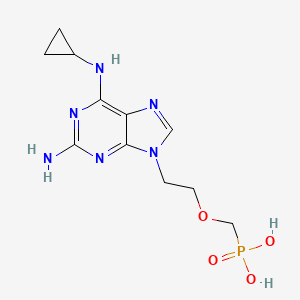
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B1663365.png)
